5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline
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Overview
Description
5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline is a complex organic compound that features a piperazine ring, a nitro group, and a phenoxyethyl group attached to an aniline core
Preparation Methods
The synthesis of 5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline typically involves multiple steps. One common synthetic route starts with the nitration of aniline derivatives to introduce the nitro group. This is followed by the substitution of the aniline hydrogen with a phenoxyethyl group through nucleophilic substitution reactions. Finally, the piperazine ring is introduced via a nucleophilic substitution reaction with 4-methylpiperazine under controlled conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the reactions proceed efficiently.
Chemical Reactions Analysis
5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperazine ring and phenoxyethyl group contribute to the compound’s ability to bind to specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline include other aniline derivatives with different substituents. For example, N-phenylacetamide sulphonamides exhibit similar structural features and biological activities
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo a variety of chemical reactions and interact with biological targets, making it a valuable compound for further study and application.
Properties
Molecular Formula |
C19H24N4O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C19H24N4O3/c1-21-10-12-22(13-11-21)16-7-8-19(23(24)25)18(15-16)20-9-14-26-17-5-3-2-4-6-17/h2-8,15,20H,9-14H2,1H3 |
InChI Key |
MBZZBPVCAINQRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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